molecular formula C24H30N4O2 B269737 2-(1H-benzimidazol-2-yl)-N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

2-(1H-benzimidazol-2-yl)-N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

Cat. No. B269737
M. Wt: 406.5 g/mol
InChI Key: OOUDDHNLDLLUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide, also known as BIX-01294, is a small molecule inhibitor that targets the histone lysine methyltransferase G9a. G9a is an enzyme that catalyzes the methylation of histone H3 at lysine 9, a modification associated with gene repression. BIX-01294 has been shown to have potential therapeutic applications in cancer, neurological disorders, and other diseases.

Mechanism of Action

2-(1H-benzimidazol-2-yl)-N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide targets the histone lysine methyltransferase G9a, which catalyzes the methylation of histone H3 at lysine 9. By inhibiting G9a, 2-(1H-benzimidazol-2-yl)-N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide prevents the methylation of histone H3 at lysine 9, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(1H-benzimidazol-2-yl)-N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been shown to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and sensitize cells to radiation therapy and chemotherapy. In neurological cells, 2-(1H-benzimidazol-2-yl)-N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

2-(1H-benzimidazol-2-yl)-N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has several advantages for lab experiments. It is a small molecule inhibitor that targets a specific enzyme, making it a useful tool for studying the role of G9a in various cellular processes. 2-(1H-benzimidazol-2-yl)-N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has also been shown to have potential therapeutic applications in cancer and neurological diseases.
However, there are also limitations to using 2-(1H-benzimidazol-2-yl)-N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide in lab experiments. It is a complex molecule to synthesize, requiring expertise in synthetic organic chemistry. 2-(1H-benzimidazol-2-yl)-N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide may also have off-target effects, affecting cellular processes beyond its intended target.

Future Directions

There are several future directions for research on 2-(1H-benzimidazol-2-yl)-N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide. One area of research is the development of more potent and selective G9a inhibitors. Another area of research is the identification of biomarkers that can predict the response to 2-(1H-benzimidazol-2-yl)-N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide treatment in cancer and neurological diseases. Additionally, research is needed to better understand the mechanism of action of 2-(1H-benzimidazol-2-yl)-N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide and its effects on cellular processes beyond histone methylation.

Synthesis Methods

2-(1H-benzimidazol-2-yl)-N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide can be synthesized through a multi-step process involving the reaction of 2-aminobenzimidazole with various reagents to form the final product. The synthesis of 2-(1H-benzimidazol-2-yl)-N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is complex and requires expertise in synthetic organic chemistry.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been extensively studied for its potential therapeutic applications. In cancer research, 2-(1H-benzimidazol-2-yl)-N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. 2-(1H-benzimidazol-2-yl)-N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
In neurological research, 2-(1H-benzimidazol-2-yl)-N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been shown to have potential therapeutic applications in neurodegenerative diseases such as Huntington's disease and Alzheimer's disease. 2-(1H-benzimidazol-2-yl)-N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.

properties

Product Name

2-(1H-benzimidazol-2-yl)-N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

Molecular Formula

C24H30N4O2

Molecular Weight

406.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-N//'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

InChI

InChI=1S/C24H30N4O2/c1-23(2,3)16-11-15(12-17(22(16)30)24(4,5)6)14-25-28-21(29)13-20-26-18-9-7-8-10-19(18)27-20/h7-12,14,25H,13H2,1-6H3,(H,26,27)(H,28,29)

InChI Key

OOUDDHNLDLLUOL-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CNNC(=O)CC2=NC3=CC=CC=C3N2)C=C(C1=O)C(C)(C)C

SMILES

CC(C)(C)C1=CC(=CNNC(=O)CC2=NC3=CC=CC=C3N2)C=C(C1=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CNNC(=O)CC2=NC3=CC=CC=C3N2)C=C(C1=O)C(C)(C)C

Origin of Product

United States

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